Ethyl cis-(beta-cyano)acrylate

Overview

Description

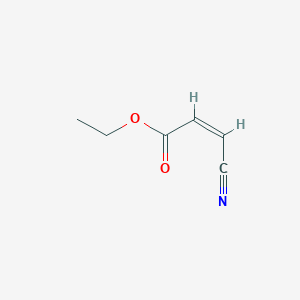

Ethyl cis-(beta-cyano)acrylate, also known as Ethyl (Z)-3-cyano-2-propenoate, Ethyl cis-β-cyanoacrylate, or Ethyl cis-3-cyanoacrylate, is a chemical compound with the linear formula NCCH=CHCO2C2H5 . It has a molecular weight of 125.13 .

Synthesis Analysis

Ethyl cis-β-cyanoacrylate behaves as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .Molecular Structure Analysis

The molecular structure of Ethyl cis-(beta-cyano)acrylate contains a total of 15 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

In chemical reactions, Ethyl cis-β-cyanoacrylate acts as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .Physical And Chemical Properties Analysis

Ethyl cis-(beta-cyano)acrylate has a refractive index of 1.4530 (lit.) at 20°C, a boiling point of 215 °C (lit.), and a density of 1.044 g/mL at 25 °C (lit.) .Scientific Research Applications

Organic Synthesis

Ethyl cis-(beta-cyano)acrylate serves as a dienophile in Diels-Alder reactions, which are cornerstone synthetic routes in organic chemistry . This reaction type is used to synthesize complex cyclic structures that are prevalent in natural products and pharmaceuticals. The compound’s ability to participate in such reactions makes it valuable for constructing indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers , compounds with potential biological activity .

Polymer Chemistry

In polymer science, Ethyl cis-(beta-cyano)acrylate can be polymerized to form polycyanoacrylate polymers . These materials have applications in adhesives, coatings, and as matrices for drug delivery systems due to their excellent adhesive properties and biocompatibility .

Medicinal Chemistry

The reactivity of Ethyl cis-(beta-cyano)acrylate makes it a valuable building block in medicinal chemistry. It is used in the synthesis of various pharmaceutical intermediates , which are crucial steps in the production of active pharmaceutical ingredients (APIs) .

Analytical Chemistry

In analytical chemistry, Ethyl cis-(beta-cyano)acrylate can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical properties allow for its use in methods such as NMR, HPLC, LC-MS, and UPLC to calibrate instruments or to compare and identify unknown substances .

Materials Science

Ethyl cis-(beta-cyano)acrylate’s properties are exploited in materials science for the development of advanced materials . Its incorporation into polymers can enhance characteristics like strength, flexibility, and chemical resistance , making it suitable for high-performance materials used in various industries .

Environmental Science

In environmental science, the compound’s role is more indirect. It is used in the synthesis of materials and chemicals that can have environmental applications , such as sensors for pollution detection or materials that can aid in environmental remediation efforts .

Mechanism of Action

Target of Action:

Ethyl cis-(β-cyano)acrylate is a member of the cyanoacrylate family, known for its exceptional adhesive properties. Its primary target is moisture . When exposed to even minute amounts of moisture, ethyl cis-(β-cyano)acrylate rapidly polymerizes. This process leads to the formation of long, strong chains, which contribute to its adhesive potency .

Mode of Action:

The compound’s interaction with moisture triggers a Diels-Alder reaction . Specifically, ethyl cis-(β-cyano)acrylate behaves as a dienophile , reacting with other dienes to form complex structures. In the synthesis of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers, it acts as a key component in this reaction .

Biochemical Pathways:

The polymerization of ethyl cis-(β-cyano)acrylate occurs through a chain-growth mechanism . Factors such as temperature , humidity , and substrate composition influence the process. Understanding these intricacies is crucial to prevent premature bonding and ensure controlled curing .

Pharmacokinetics:

Result of Action:

The molecular and cellular effects of ethyl cis-(β-cyano)acrylate include:

Action Environment:

Environmental factors play a crucial role:

Safety and Hazards

Ethyl cis-(beta-cyano)acrylate is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and release to the environment, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

properties

IUPAC Name |

ethyl (Z)-3-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQZZSZCLSVKLO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574726 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cis-(beta-cyano)acrylate | |

CAS RN |

40594-97-6 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)